Benzyl(2-(ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium methyl sulphate

Description

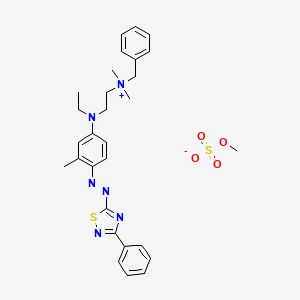

This quaternary ammonium compound features a complex structure combining a benzyl group, a dimethylammonium core, an ethylamino linker, and a 3-phenyl-1,2,4-thiadiazol-5-yl azo chromophore. The methyl sulphate counterion enhances solubility in polar organic solvents and stabilizes the cationic ammonium center.

Properties

CAS No. |

36790-31-5 |

|---|---|

Molecular Formula |

C29H36N6O4S2 |

Molecular Weight |

596.8 g/mol |

IUPAC Name |

benzyl-[2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl]-dimethylazanium;methyl sulfate |

InChI |

InChI=1S/C28H33N6S.CH4O4S/c1-5-33(18-19-34(3,4)21-23-12-8-6-9-13-23)25-16-17-26(22(2)20-25)30-31-28-29-27(32-35-28)24-14-10-7-11-15-24;1-5-6(2,3)4/h6-17,20H,5,18-19,21H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

RIYYESAGBCPJQN-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CC[N+](C)(C)CC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=NC(=NS3)C4=CC=CC=C4)C.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(2-(ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium methyl sulphate typically involves multiple steps. The key steps include the formation of the azo linkage and the incorporation of the thiadiazole ring. Common reagents used in the synthesis include phenylhydrazine, sulfuric acid, and dimethyl sulfate. The reaction conditions often involve refluxing and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl(2-(ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium methyl sulphate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the azo linkage.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethylammonium groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzyl or ammonium derivatives.

Scientific Research Applications

Biological Applications

Benzyl(2-(ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium methyl sulphate has been investigated for various biological activities:

1. Antimicrobial Activity:

Research indicates that compounds containing thiadiazole and azo groups exhibit notable antimicrobial properties. The mechanism of action often involves interference with microbial cell membranes or inhibition of specific enzymes, making it a candidate for developing new antimicrobial agents.

2. Anticancer Potential:

Studies have shown that similar compounds can selectively target cancer cells while sparing normal cells. The structural features of this compound may facilitate binding to cancer-specific receptors or enzymes, leading to apoptosis in malignant cells.

3. Drug Delivery Systems:

Due to its quaternary ammonium structure, this compound can function as a surfactant or stabilizer in drug delivery formulations. Its ability to enhance solubility and bioavailability of poorly soluble drugs makes it valuable in pharmaceutical applications .

Material Science Applications

1. Dyes and Pigments:

The azo group in the compound allows it to be used as a dye or pigment in textiles and plastics. Its stability and vibrant colors make it suitable for various applications in the dye industry .

2. Surface Modifiers:

As a quaternary ammonium salt, it can be employed as a surface modifier to enhance the properties of polymers and other materials. This application is particularly relevant in creating hydrophilic or hydrophobic surfaces depending on the desired outcome .

Analytical Chemistry Applications

1. Analytical Reagents:

The unique chemical structure allows this compound to serve as an analytical reagent for detecting specific ions or molecules in complex mixtures. Its reactivity can be harnessed in colorimetric assays or chromatography .

2. Fluorescent Probes:

Due to its electronic properties, it may also be utilized as a fluorescent probe in biochemical assays, enabling the visualization of cellular processes or the detection of biomolecules .

Case Studies

Several studies have documented the applications of similar compounds:

Case Study 1: Antimicrobial Activity

A study published in Journal of Antimicrobial Chemotherapy demonstrated that compounds with thiadiazole rings exhibited significant antibacterial activity against resistant strains of bacteria. The study highlighted the potential for developing new antibiotics based on these structural motifs.

Case Study 2: Cancer Treatment

Research in Cancer Research indicated that certain azo-containing compounds showed selective cytotoxicity towards cancer cells by inducing apoptosis through targeted mechanisms. This reinforces the potential of this compound in oncology .

Mechanism of Action

The mechanism of action of Benzyl(2-(ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium methyl sulphate involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo reduction to form amines, which can then interact with biological molecules. The thiadiazole ring can also participate in various biochemical pathways, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Counterion Variants: Methyl Sulphate vs. Hydrogen Sulphate

A closely related analog, Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium Hydrogen Sulphate (CAS 85187-93-5), differs only in its counterion (hydrogen sulphate vs. methyl sulphate). Key distinctions include:

- Solubility : The methyl sulphate variant exhibits higher solubility in organic solvents (e.g., acetone, DMSO) due to the methyl group’s lipophilicity, whereas the hydrogen sulphate form is more water-soluble .

- Stability : Methyl sulphate salts generally demonstrate superior thermal stability, as hydrogen sulphate may release acidic protons under heat, risking decomposition .

Table 1: Physical Properties Comparison

| Property | Methyl Sulphate Variant | Hydrogen Sulphate Variant (CAS 85187-93-5) |

|---|---|---|

| Appearance | White crystalline powder | White powder |

| Purity | ≥99% | ≥99% |

| Solubility (Water) | Moderate | High |

| Solubility (DMSO) | High | Moderate |

| Thermal Stability (°C) | Stable up to 200 | Stable up to 180 |

| Primary Application | Pharmaceutical intermediates | Similar, but also used in textiles |

Functional Group Analogues: Azo-Thiadiazole vs. Triazine-Based Compounds

Compounds like triflusulfuron methyl ester and metsulfuron methyl ester () share sulfonylurea and triazine motifs but differ in core structure. Comparisons include:

- Bioactivity : The azo-thiadiazole group in the target compound may confer antimicrobial or dye properties, whereas triazine-sulfonylurea hybrids are herbicides targeting plant acetolactate synthase .

- Spectroscopic Signatures :

- ¹H-NMR : The target compound’s aromatic protons (δ 7.2–8.1 ppm) and dimethylammonium methyl groups (δ 3.1–3.3 ppm) differ from triazine-based analogs, which show distinct upfield shifts for methoxy groups (δ 3.8–4.0 ppm) .

- UV-Vis : The azo-thiadiazole chromophore absorbs strongly at 450–500 nm, while triazine derivatives lack this conjugated system, showing weaker absorbance above 300 nm .

Crystallographic and Stability Considerations

Crystallographic studies using programs like SHELXL () reveal that the methyl sulphate variant forms a tighter ionic lattice due to the bulkier counterion, enhancing shelf-life compared to hydrogen sulphate analogs. This structural rigidity may explain its preferential use in pharmaceutical formulations requiring long-term stability .

Biological Activity

Benzyl(2-(ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium methyl sulphate (CAS Number: 36790-31-5) is a complex organic compound with significant potential in various biological applications. Its structure features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and antitumor properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 596.76 g/mol. The compound contains a benzyl group linked to a dimethylammonium moiety and an ethyl chain with an azo-substituted thiadiazole derivative.

| Property | Value |

|---|---|

| Molecular Formula | C29H36N6O4S2 |

| Molecular Weight | 596.76 g/mol |

| CAS Number | 36790-31-5 |

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of thiadiazole can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown Minimum Inhibitory Concentration (MIC) values ranging from 16 to 31.25 μg/mL against several pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies suggest that it may induce apoptosis in tumor cells through mechanisms involving the disruption of cellular signaling pathways. The presence of the thiadiazole ring is believed to enhance its interaction with DNA and other cellular targets, leading to increased cytotoxicity .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing destabilization.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death .

Case Studies

- Antimicrobial Screening : A study screened several derivatives of thiadiazole for their antibacterial properties against a range of pathogens. The results indicated that compounds with higher lipophilicity exhibited stronger antibacterial activity .

- Cytotoxicity in Cancer Research : In a study focused on cancer therapeutics, derivatives containing the thiadiazole ring were tested against breast cancer cell lines. The findings revealed significant cytotoxic effects at low concentrations, suggesting potential for further development as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.